molecular formula C17H26OS B14627004 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 56819-78-4

4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol

Cat. No.: B14627004
CAS No.: 56819-78-4
M. Wt: 278.5 g/mol
InChI Key: LJECCWCLHGUJGC-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, a tert-butyl group, a phenylsulfanyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the cyclohexane ring.

    Hydroxylation: The hydroxyl group can be introduced by oxidation of a precursor compound or by direct hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

    Elimination: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

    Elimination: Strong bases like potassium tert-butoxide can facilitate elimination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution of the phenylsulfanyl group can yield a variety of substituted cyclohexane derivatives.

Scientific Research Applications

4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the phenylsulfanyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanol: Similar structure but lacks the phenylsulfanyl group.

    4-tert-Butylphenol: Contains a phenol group instead of a cyclohexanol ring.

    Phenylcyclohexanol: Lacks the tert-butyl group.

Uniqueness

4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and phenylsulfanyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

56819-78-4

Molecular Formula

C17H26OS

Molecular Weight

278.5 g/mol

IUPAC Name

4-tert-butyl-1-(phenylsulfanylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C17H26OS/c1-16(2,3)14-9-11-17(18,12-10-14)13-19-15-7-5-4-6-8-15/h4-8,14,18H,9-13H2,1-3H3

InChI Key

LJECCWCLHGUJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CSC2=CC=CC=C2)O

Origin of Product

United States

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